molecular formula C10H9ClN2O4 B053089 N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide CAS No. 119457-11-3

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide

Cat. No. B053089
M. Wt: 256.64 g/mol
InChI Key: STJQUSFKJADNSQ-UHFFFAOYSA-N
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Description

"N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide" is a chemical compound with potential interest in various scientific fields. Its synthesis and properties are crucial for understanding its applications and behavior in different chemical contexts.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or nitrobenzene derivatives. For instance, a one-pot synthesis approach has been proposed for the selective formation of N-(4-hydroxyphenyl)acetamide from the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, showcasing the efficiency and selectivity achievable in synthesizing nitrophenyl-acetamide derivatives (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, reveals specific conformational details like the syn orientation of the N—H bond relative to substituent groups. These structural details are fundamental in understanding the compound's reactivity and interactions with other molecules (B. Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving "N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide" derivatives often include alkylation, nitration, and reductive processes. These reactions are influenced by factors like solvent nature, reaction temperature, and catalysts, affecting yield and selectivity. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the process of alkylation and nitration with specific conditions leading to high yields and confirming product structures through various spectroscopic methods (Zhang Da-yang, 2004).

Physical Properties Analysis

The physical properties of compounds like "N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide" and its derivatives can be elucidated through crystallography and spectroscopy. Studies reveal information on bond lengths, angles, and molecular conformations, essential for understanding the compound's behavior in different environments (B. Thimme Gowda et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituent groups. Investigations into the solvatochromism of heteroaromatic compounds, for example, shed light on the effects of solvent interactions and hydrogen bonding on compound behavior, highlighting the complexity of "N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide" derivatives' chemical properties (I. G. Krivoruchka et al., 2004).

Scientific Research Applications

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary : These derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .
    • Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives

    • Application Summary : These derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities .
    • Methods of Application : The compounds were evaluated for their in vitro antimicrobial (tube dilution technique) and anticancer (MTT assay) activities .
    • Results : The antimicrobial results indicated that compounds 3, 8, 11, and 12 displayed significant antimicrobial activity. The anticancer activity results indicated that compound 5 has good anticancer activity among the synthesized compounds .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary : These derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .
    • Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives

    • Application Summary : These derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities .
    • Methods of Application : The compounds were evaluated for their in vitro antimicrobial (tube dilution technique) and anticancer (MTT assay) activities .
    • Results : The antimicrobial results indicated that compounds 3, 8, 11, and 12 displayed significant antimicrobial activity. The anticancer activity results indicated that compound 5 has good anticancer activity among the synthesized compounds .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary : These derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .
    • Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives

    • Application Summary : These derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities .
    • Methods of Application : The compounds were evaluated for their in vitro antimicrobial (tube dilution technique) and anticancer (MTT assay) activities .
    • Results : The antimicrobial results indicated that compounds 3, 8, 11, and 12 displayed significant antimicrobial activity. The anticancer activity results indicated that compound 5 has good anticancer activity among the synthesized compounds .

properties

IUPAC Name

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c1-6(14)12-8-3-2-7(10(15)5-11)4-9(8)13(16)17/h2-4H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJQUSFKJADNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Belema, VN Nguyen, JL Romine… - Journal of Medicinal …, 2014 - ACS Publications
A medicinal chemistry campaign that was conducted to address a potential genotoxic liability associated with an aniline-derived scaffold in a series of HCV NS5A inhibitors with dual GT-…
Number of citations: 25 pubs.acs.org
WL Wang, SC Chai, M Huang, HZ He… - Journal of medicinal …, 2008 - ACS Publications
Methionine aminopeptidase (MetAP) is a promising target to develop novel antibiotics, because all bacteria express MetAP from a single gene that carries out the essential function of …
Number of citations: 57 pubs.acs.org

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